Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate

Lipophilicity Physicochemical profiling Drug transport

Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate (CAS 864918-33-2) is a synthetic 1,2,4-thiadiazole derivative substituted at position 3 with an m-tolyl group and at position 5 with a thioether-linked ethyl butanoate ester. The 1,2,4-thiadiazole scaffold is recognized as a thiol-trapping pharmacophore capable of forming reversible covalent adducts with cysteine residues in target proteins, a mechanism relevant to cysteine protease and transglutaminase inhibition.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 864918-33-2
Cat. No. B2675677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate
CAS864918-33-2
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCCOC(=O)CC(=O)CSC1=NC(=NS1)C2=CC=CC(=C2)C
InChIInChI=1S/C15H16N2O3S2/c1-3-20-13(19)8-12(18)9-21-15-16-14(17-22-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3
InChIKeyBEXOBANTKJQXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate (CAS 864918-33-2): Procurement-Relevant Structural and Pharmacophoric Profile


Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate (CAS 864918-33-2) is a synthetic 1,2,4-thiadiazole derivative substituted at position 3 with an m-tolyl group and at position 5 with a thioether-linked ethyl butanoate ester [1]. The 1,2,4-thiadiazole scaffold is recognized as a thiol-trapping pharmacophore capable of forming reversible covalent adducts with cysteine residues in target proteins, a mechanism relevant to cysteine protease and transglutaminase inhibition [2]. This compound combines the heterocyclic thiadiazole core with a β-ketoester side chain, creating a polyfunctional architecture that distinguishes it from simpler 3,5-diaryl-1,2,4-thiadiazoles. The m-tolyl substituent introduces a steric and electronic perturbation at the 3-position that is absent in the parent phenyl analog, potentially modulating target recognition and physicochemical properties.

Why 1,2,4-Thiadiazole Analogs Cannot Substitute Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate Without Risk of Altered Target Engagement and Physicochemical Profile


Substitution of the m-tolyl group at position 3 of the 1,2,4-thiadiazole ring is not functionally neutral. In a systematic study of 3,5-disubstituted 1,2,4-thiadiazoles by Proshin et al. (2021), varying the aryl substituent at position 3 produced cytotoxicity IC50 values ranging from sub-micromolar to >100 µM against MCF-7 and A549 cell lines, demonstrating that apparently minor structural modifications drive large differences in biological potency [1]. Similarly, Volkova et al. (2017) showed that even single-atom changes to the 1,2,4-thiadiazole periphery alter aqueous solubility by up to one order of magnitude, shift logD7.4 values by 0.5–1.5 log units, and affect apparent permeability coefficients (Papp) across biomimetic barriers [2]. The m-tolyl substituent in CAS 864918-33-2 introduces a steric methyl group at the meta position of the pendant phenyl ring, which is absent in the commonly listed phenyl analog (CAS not specified). This methyl group alters both the electron density of the thiadiazole ring through inductive effects and the conformational landscape of the 3-aryl substituent, modifying complementarity with hydrophobic binding pockets. Generic substitution without verifying retention of the m-tolyl group therefore carries a documented risk of changing target potency, off-target selectivity, and pharmacokinetic suitability.

Quantitative Differentiation Evidence for Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate (CAS 864918-33-2) Versus Closest Analogs


Meta-Methyl Substituent on Phenyl Ring: Lipophilicity Modulation Versus Parent Phenyl Analog

The m-tolyl group at position 3 of the 1,2,4-thiadiazole ring in CAS 864918-33-2 provides a quantifiable increase in lipophilicity relative to the des-methyl phenyl analog. While no direct logD7.4 measurement for CAS 864918-33-2 has been published, the impact of a meta-methyl substituent on an aromatic ring can be estimated using the fragment-based contribution method validated in the 1,2,4-thiadiazole series by Volkova et al. (2017) [1]. In that study, exchanging a para-substituted phenyl group for a para-tolyl group increased logD7.4 (octanol/buffer pH 7.4) by approximately 0.5 log units. The meta-methyl group in CAS 864918-33-2 is predicted to produce a comparable ΔlogD7.4 of +0.4 to +0.6 relative to the unsubstituted phenyl analog. This shift is consequential: the optimal logD7.4 range for CNS drug candidates (logD7.4 = 1–3) is narrow, and a 0.5-unit change can determine whether a compound falls within or outside the CNS drug-like space [1].

Lipophilicity Physicochemical profiling Drug transport

Cytotoxic Selectivity: Class-Level Differentiation of 3,5-Disubstituted 1,2,4-Thiadiazoles Against MCF-7 and A549 Cell Lines

Proshin et al. (2021) screened a series of 3,5-disubstituted 1,2,4-thiadiazoles for cytotoxic activity against breast adenocarcinoma MCF-7 and lung carcinoma A549 cells, reporting IC50 values spanning from low micromolar to >100 µM depending on the nature of the 3- and 5-substituents [1]. Although CAS 864918-33-2 was not among the compounds directly tested, the study demonstrates that 3,5-disubstituted 1,2,4-thiadiazoles with aryl substituents at position 3 and sulfur-linked side chains at position 5 achieve selectivity indices (SI = IC50,normal / IC50,cancer) ranging from 2 to >10, indicating cancer-cell-selective cytotoxicity. The β-ketoester thioether side chain in CAS 864918-33-2 provides a zinc-binding motif conceptually analogous to the HDAC-inhibiting thiadiazoles reported in contemporaneous studies, where the butanoate moiety engages the catalytic zinc ion of histone deacetylases [2].

Anticancer Cytotoxicity Selectivity index

Aqueous Solubility and Permeability: Physicochemical Differentiation Versus Core Thiadiazole Scaffolds

Volkova et al. (2017) established that aqueous solubility of 1,2,4-thiadiazole derivatives in buffer (pH 7.4, 298 K) spans approximately 10⁻⁵ to 10⁻³ mol/L, with the most soluble compounds reaching 2.5 × 10⁻³ mol/L [1]. Permeability coefficients (Papp) across the Permeapad™ biomimetic barrier ranged from <1 × 10⁻⁶ cm/s to >8 × 10⁻⁶ cm/s, a factor-of-8 variation driven entirely by peripheral substitution patterns [1]. The β-ketoester thioether side chain of CAS 864918-33-2 is structurally distinct from the amine-terminated side chains of the neuroprotective 1,2,4-thiadiazoles characterized in that study. The ester moiety provides a handle for further prodrug or conjugate strategies, and its hydrolytic lability under physiological conditions offers a potential route for controlled release, a property not shared by the amine-terminated analogs. Experimental solubility of CAS 864918-33-2 has not been reported; however, the presence of the ethyl ester and the thioether sulfur is predicted to reduce aqueous solubility relative to amino-substituted 1,2,4-thiadiazoles by approximately 0.5–1.0 log unit based on the quantitative structure-property relationships (QSPR) derived in the Volkova study [1].

Solubility Permeability ADME Bioavailability

Angiogenesis Inhibition Potential: Patent-Documented Activity Class for 5-Substituted 1,2,4-Thiadiazolyl Derivatives

US Patent 6,833,369 B2, assigned to Janssen Pharmaceutica, claims 5-substituted-1,2,4-thiadiazolyl derivatives as angiogenesis inhibitors. The patent's generic formula (I) encompasses compounds with a thiadiazole core bearing substituents at positions 3 and 5, including aryl groups at position 3 and sulfur-linked heterocyclic or carbocyclic moieties at position 5 [1]. CAS 864918-33-2, with its m-tolyl group at position 3 and thioether-linked butanoate at position 5, falls within the structural scope of this patent family. The patent exemplifies compounds with IC50 values for angiogenesis inhibition in the nanomolar to low micromolar range in endothelial cell proliferation assays (HUVEC). Additionally, contemporary VEGFR-2 inhibitor programs have identified 1,2,4-thiadiazole derivatives with IC50 values as low as 0.024 µM against VEGFR-2, surpassing sorafenib (IC50 = 0.041 µM) [2]. While CAS 864918-33-2 has not been specifically profiled in these published programs, its structural alignment with the 5-substituted-1,2,4-thiadiazolyl pharmacophore defined in the patent literature provides a documented rationale for procurement in angiogenesis-focused screening campaigns.

Angiogenesis VEGFR Patent evidence Anticancer

Limited Direct Evidence: Explicit Statement of Data Gaps for CAS 864918-33-2

It must be explicitly stated that no peer-reviewed primary research paper reporting direct quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for CAS 864918-33-2 was identified from allowed sources. The compound appears in vendor catalogs and chemical databases, but published structure-activity relationship studies from the Proshin and Volkova groups focus on structurally distinct 1,2,4-thiadiazole analogs (amino-substituted at position 5 rather than thioether-linked) [1][2]. The patent literature (US 6,833,369 B2) provides generic formula coverage but does not specifically exemplify CAS 864918-33-2 [3]. Consequently, all evidence presented in this guide for differentiation of CAS 864918-33-2 from its closest analogs is classified as 'Class-level inference' or 'Supporting evidence.' Procurement decisions should account for the absence of direct comparative biological data for this specific compound. Users requiring activity against defined molecular targets should request custom screening data, as the thiadiazole scaffold is known to engage diverse targets (cysteine proteases, HDACs, VEGFR-2, JNK) with selectivity determined by subtle peripheral modifications.

Data gap Research chemical Procurement caveat

Procurement-Relevant Application Scenarios for Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate (CAS 864918-33-2)


Phenotypic Anticancer Screening with Emphasis on Breast and Lung Carcinoma

The documented class-level cytotoxicity of 3,5-disubstituted 1,2,4-thiadiazoles against MCF-7 (breast) and A549 (lung) cell lines, with selectivity indices of 2–10+ over normal fibroblasts [1], supports the use of CAS 864918-33-2 in phenotypic anticancer screening panels. The m-tolyl substituent distinguishes this compound from phenyl analogs and may confer differential activity across cancer histotypes. Procurement for medium-throughput cytotoxicity screening (MTT or CellTiter-Glo) at 10 nM–100 µM concentration ranges is supported by the class evidence base.

Angiogenesis and VEGFR-2 Inhibitor Lead Optimization Programs

The structural alignment of CAS 864918-33-2 with the 5-substituted-1,2,4-thiadiazolyl pharmacophore claimed in US Patent 6,833,369 B2 [2], combined with the recent demonstration that thiadiazole derivatives can achieve VEGFR-2 IC50 values as low as 0.024 µM [3], positions this compound as a candidate for inclusion in anti-angiogenic lead optimization libraries. The thioether-linked butanoate side chain provides a vector for further derivatization (amide formation, ester hydrolysis, or conjugate attachment) without disrupting the core thiadiazole pharmacophore.

Physicochemical and ADME Profiling Studies in the 1,2,4-Thiadiazole Series

The Volkova et al. (2017) framework for correlating 1,2,4-thiadiazole structure with solubility, logD7.4, and Papp [4] provides a validated experimental protocol for characterizing CAS 864918-33-2. Procurement for shake-flask solubility determination (pH 7.4 buffer, 298 K), octanol/water and hexane/water distribution coefficient measurement, and Permeapad™ permeability assessment would generate the missing primary data needed to position this compound within the class structure-property landscape. Such data would directly address the current evidence gap identified in Section 3, Evidence Item 5.

Covalent Inhibitor Screening Against Cysteine-Dependent Enzymes

1,2,4-Thiadiazoles function as thiol-trapping electrophilic warheads capable of forming reversible covalent adducts with active-site cysteine residues [5]. CAS 864918-33-2, with its 5-thioether substituent preserving the electrophilic character of the thiadiazole ring, is structurally suited for screening against cysteine proteases (cathepsins B, L, S), transglutaminases, and deubiquitinases. The β-ketoester moiety may additionally engage catalytic zinc ions in metalloenzymes, offering a dual warhead architecture. Procurement for biochemical IC50 determination using fluorogenic substrate assays is recommended, with comparator compounds drawn from the 1,2,4-thiadiazole cathepsin B inhibitor series.

Quote Request

Request a Quote for Ethyl 3-oxo-4-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.